Patent

US04551471

Procedure details

A preliminary experiment was conducted on groups of 2 male Sprague-Dawley rats each, weighing 220-250 g. Hyperammoniemia was induced by administration of 5 moles/kg i.p. of ammonium acetate one hour before sacrifice. 3-Indolpyruvic acid was administered in 10 mg/kg p.o. doses one hour before the ammonium acetate, that is 2 hours before sacrifice. After decapitation, the cerebral hemispheres were rapidly removed, weighed and homogenized with a double volume of physiological solution +0,1 ml of 20% vitamin C. 1 ml of homogenate was treated with 0,43 ml of 12% TCA and 0,025 ml of 20% vitamin C. After standing for 5 minutes at 5° C., the mixture was centrifuged at 11,000 revolutions per minute in a Sorvall centrifuge, SS 34 rotor, for 10 minutes at 5° C. The supernatant was removed and injected into a high pressure liquid chromatograph, equipped with a RP-8 column (Merck). Administration of 3-indolpyruvic acid led in one case to a 20% increase, and in the other a 50% increase in brain serotonin.

Name

Identifiers

|

REACTION_CXSMILES

|

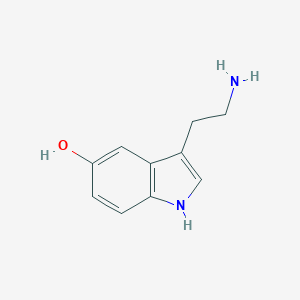

[C:1]([O-:4])(=O)[CH3:2].[NH4+:5].[NH:6]1[C:14]2[C:9](=[CH:10]C=C[CH:13]=2)[C:8]([CH2:15][C:16](=O)C(O)=O)=[CH:7]1>>[CH:2]1[C:1]([OH:4])=[CH:10][C:9]2[C:8]([CH2:15][CH2:16][NH2:5])=[CH:7][NH:6][C:14]=2[CH:13]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[NH4+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

homogenized with a double volume of physiological solution +0,1 ml of 20% vitamin C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After decapitation, the cerebral hemispheres were rapidly removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1 ml of homogenate was treated with 0,43 ml of 12% TCA and 0,025 ml of 20% vitamin C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was centrifuged at 11,000 revolutions per minute in a Sorvall centrifuge, SS 34 rotor, for 10 minutes at 5° C

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a RP-8 column (Merck)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

in the other a 50% increase in brain serotonin

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |